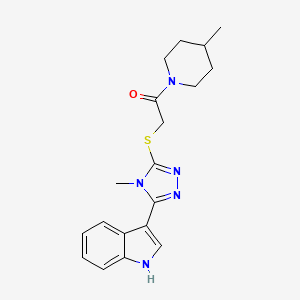

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5OS/c1-13-7-9-24(10-8-13)17(25)12-26-19-22-21-18(23(19)2)15-11-20-16-6-4-3-5-14(15)16/h3-6,11,13,20H,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQDAPSPCFEGSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a novel derivative featuring an indole moiety and a triazole-thioether structure, which has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

- Molecular Formula : C19H23N5OS

- Molecular Weight : 373.48 g/mol

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial properties. A study on various derivatives showed that the presence of the triazole ring enhances interaction with bacterial enzymes, leading to increased antibacterial efficacy. Specifically, derivatives with indole and piperidine moieties demonstrated potent activity against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5A | Escherichia coli | 32 µg/mL |

| 5B | Staphylococcus aureus | 16 µg/mL |

| 5C | Bacillus subtilis | 8 µg/mL |

These findings suggest that increasing the concentration of the compound correlates with an enhanced zone of inhibition, confirming its potential as an antibacterial agent .

Antifungal Activity

The antifungal properties of this compound were evaluated against several pathogenic fungi. The presence of the triazole moiety is critical for antifungal activity due to its ability to inhibit ergosterol biosynthesis in fungal cell membranes. In vitro studies revealed that the compound exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.

| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6A | Candida albicans | 16 µg/mL |

| 6B | Aspergillus fumigatus | 32 µg/mL |

The results indicate that compounds with a triazole-thioether linkage have enhanced efficacy compared to standard antifungal agents .

Anticancer Activity

The anticancer potential of the compound was assessed using various cancer cell lines. Preliminary results indicated that it exhibits cytotoxic effects against colon carcinoma (HCT116) and breast cancer (T47D) cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 | 6.2 |

| T47D | 27.3 |

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the triazole ring and side chains significantly influence biological activity. For instance:

- Indole Substitution : Enhances interaction with target enzymes.

- Piperidine Moiety : Contributes to improved solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s key structural elements and their analogs are summarized below:

Anticancer Activity

- Fluorophenyl-substituted analogs (e.g., , Compound 21): Demonstrated potent activity against glioblastoma (IC₅₀: ~10 µM) due to fluorine’s electron-withdrawing effects enhancing target binding .

- Indole-triazole hybrids (): Cytotoxic activity against cancer cell lines (e.g., 50% inhibition at 25 µM) via intercalation or kinase inhibition .

Antimicrobial Activity

- Chlorophenyl- and bromophenyl-substituted triazoles (, Compounds 5i–5k): Exhibited broad-spectrum antibacterial activity (MIC: 4–16 µg/mL) .

- Nitro- and halogen-substituted thioethers (): Outperformed chloroquine in antimalarial assays (pIC₅₀: 7.55–8.21), suggesting electron-withdrawing groups enhance parasitic target inhibition .

Physicochemical Properties

Key Research Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) enhance bioactivity by improving target binding and metabolic stability . Piperidinyl groups (e.g., 4-methylpiperidinyl) may reduce cytotoxicity compared to bulkier substituents (e.g., benzhydryl in ) .

Synthetic Challenges: Cyclization of triazole rings () and thioether formation () require precise conditions (e.g., sodium ethoxide in ethanol) .

Structural-Activity Relationships (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.